molecular formula C9H14F3NO5 B13049756 3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid

3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13049756
M. Wt: 273.21 g/mol
InChI Key: ARASSDFBGRIXPO-FYZOBXCZSA-N
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Description

3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of morpholine and propanoic acid with the trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid typically involves the reaction of morpholine derivatives with propanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For example, the reaction of 3-(2-aminoethoxy)propanoic acid with trifluoroacetic acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The trifluoroacetic acid moiety can enhance the compound’s binding affinity to certain targets, leading to increased potency and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C9H14F3NO5

Molecular Weight

273.21 g/mol

IUPAC Name

3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO3.C2HF3O2/c9-7(10)2-1-6-5-11-4-3-8-6;3-2(4,5)1(6)7/h6,8H,1-5H2,(H,9,10);(H,6,7)/t6-;/m1./s1

InChI Key

ARASSDFBGRIXPO-FYZOBXCZSA-N

Isomeric SMILES

C1COC[C@H](N1)CCC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1COCC(N1)CCC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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